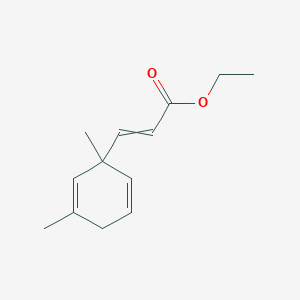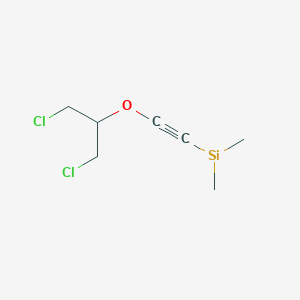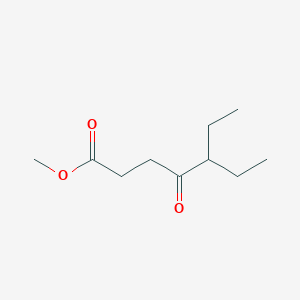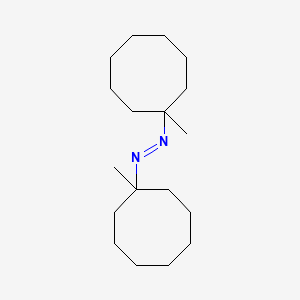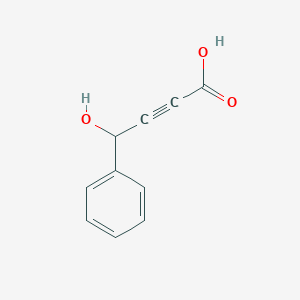
4-Hydroxy-4-phenylbut-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-4-phenylbut-2-ynoic acid is an organic compound with the molecular formula C10H8O3. It is characterized by the presence of a hydroxyl group and a phenyl group attached to a butynoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydroxy-4-phenylbut-2-ynoic acid can be synthesized through several methods. One common synthetic route involves the reaction of benzaldehyde with propiolic acid in the presence of a base. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a hydroxyl group on the butynoic acid backbone .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-4-phenylbut-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triple bond in the butynoic acid backbone can be reduced to form a double or single bond.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-oxo-4-phenylbut-2-ynoic acid.
Reduction: Formation of 4-hydroxy-4-phenylbut-2-enoic acid or 4-hydroxy-4-phenylbutanoic acid.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
4-Hydroxy-4-phenylbut-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Hydroxy-4-phenylbut-2-ynoic acid involves its interaction with specific molecular targets. The hydroxyl group and the phenyl group play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybut-2-ynoic acid: Lacks the phenyl group, resulting in different reactivity and applications.
4-Phenylbut-2-ynoic acid: Lacks the hydroxyl group, affecting its chemical properties and biological activity.
4-Hydroxy-4-phenylbutanoic acid: Contains a saturated backbone, leading to different chemical reactivity
Uniqueness
4-Hydroxy-4-phenylbut-2-ynoic acid is unique due to the presence of both a hydroxyl group and a phenyl group on a butynoic acid backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
62952-24-3 |
|---|---|
Formule moléculaire |
C10H8O3 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
4-hydroxy-4-phenylbut-2-ynoic acid |
InChI |
InChI=1S/C10H8O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9,11H,(H,12,13) |
Clé InChI |
QHAIPHVVEJWPIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C#CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



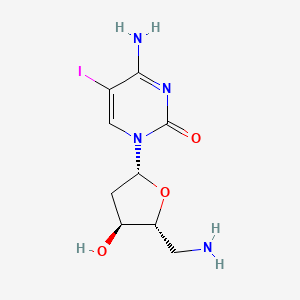
![N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide](/img/structure/B14496572.png)

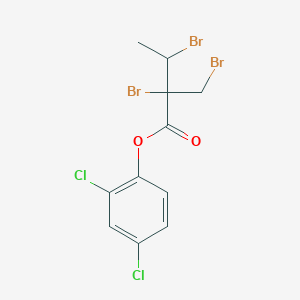
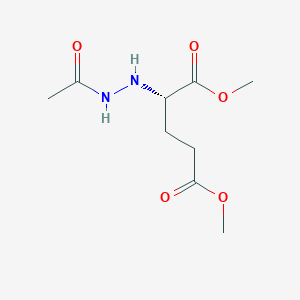


![2-Oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14496599.png)
